tert-Butyl (3-bromo-5-iodophenyl)carbamate tert-Butyl (3-bromo-5-iodophenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 915413-42-2
VCID: VC11994995
InChI: InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)Br
Molecular Formula: C11H13BrINO2
Molecular Weight: 398.03 g/mol

tert-Butyl (3-bromo-5-iodophenyl)carbamate

CAS No.: 915413-42-2

Cat. No.: VC11994995

Molecular Formula: C11H13BrINO2

Molecular Weight: 398.03 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3-bromo-5-iodophenyl)carbamate - 915413-42-2

CAS No. 915413-42-2
Molecular Formula C11H13BrINO2
Molecular Weight 398.03 g/mol
IUPAC Name tert-butyl N-(3-bromo-5-iodophenyl)carbamate
Standard InChI InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)
Standard InChI Key KQAOZWJVDKYOEX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)Br
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)Br

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with bromine and iodine at the 3- and 5-positions, respectively. The carbamate group (NHCO2C(CH3)3\text{NHCO}_2\text{C}(\text{CH}_3)_3) is attached to the aromatic ring via the nitrogen atom, forming a stable tert-butyl carbamate moiety . This arrangement introduces steric hindrance and electronic effects that influence reactivity. The iodine atom’s polarizability and the bromine atom’s electron-withdrawing nature create a unique electronic environment, enhancing the compound’s suitability for metal-catalyzed reactions.

Physicochemical Characteristics

Key properties include:

  • Molecular Weight: 398.03 g/mol

  • Exact Mass: 396.917 g/mol

  • LogP: 4.47 , indicating moderate hydrophobicity.

  • PSA (Polar Surface Area): 38.33 Ų , reflecting limited polarity due to the tert-butyl group.

While density, melting point, and boiling point data remain unspecified in available sources , the compound’s solubility is likely limited in polar solvents, consistent with its LogP value.

Synthesis and Reaction Conditions

Synthetic Pathways

The synthesis of tert-butyl (3-bromo-5-iodophenyl)carbamate typically involves multi-step protocols:

  • Protection of the Amine Group:
    Starting from 3-bromo-5-iodoaniline, the amine group is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base such as triethylamine. This step yields the Boc-protected intermediate .

    3-Bromo-5-iodoaniline+Boc2OEt3Ntert-butyl (3-bromo-5-iodophenyl)carbamate\text{3-Bromo-5-iodoaniline} + \text{Boc}_2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{tert-butyl (3-bromo-5-iodophenyl)carbamate}
  • Functionalization via Cross-Coupling:
    The iodine substituent enables Suzuki-Miyaura coupling with boronic acids. For example, reaction with cyclopentylboronic acid in the presence of Pd(0)\text{Pd}(0) and a base like Na2CO3\text{Na}_2\text{CO}_3 introduces cyclopentyl groups .

Optimization of Reaction Conditions

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for Boc protection .

  • Catalysts: Palladium catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) facilitate cross-coupling reactions .

  • Temperature: Reactions often proceed at room temperature or mild heating (40–60°C).

Applications in Organic Synthesis

Intermediate in Pharmaceutical Research

The compound’s halogenated aromatic ring serves as a versatile scaffold for constructing complex molecules. For instance, it has been used to synthesize carboxamide derivatives with antimicrobial activity . The iodine atom’s susceptibility to nucleophilic aromatic substitution enables further functionalization, such as:

  • Hydrolysis: Cleavage of the carbamate group under acidic conditions generates free amines for subsequent reactions.

  • Cross-Coupling: Suzuki reactions introduce aryl, heteroaryl, or alkyl groups, diversifying the molecular architecture .

Role in Material Science

While direct applications in materials science are less documented, the compound’s stability and halogen content suggest potential use in polymer chemistry or as a ligand in coordination complexes.

Comparative Analysis with Related Carbamates

Propertytert-Butyl (3-Bromo-5-Iodophenyl)Carbamatetert-Butyl (3-Bromo-5-Chlorophenyl)Carbamate
Molecular Weight398.03 g/mol306.58 g/mol
Halogen SubstituentsBr, IBr, Cl
ReactivityHigh (iodine’s polarizability)Moderate (chlorine’s electronegativity)
ApplicationsCross-coupling, pharmaceuticals Intermediate in agrochemicals

The iodine substituent enhances reactivity in metal-catalyzed reactions compared to chlorine, making the iodo derivative more valuable in complex synthesis.

Research Findings and Future Directions

Experimental Insights

  • Antimicrobial Activity: Carboxamide derivatives synthesized from this compound exhibited moderate activity against E. coli and S. aureus .

  • Hydrolysis Kinetics: Acidic hydrolysis proceeds efficiently at 50°C, yielding 3-bromo-5-iodoaniline.

Future Applications

  • Targeted Drug Delivery: Functionalization with targeting moieties (e.g., peptides) could enhance bioavailability.

  • Catalysis: Use as a ligand in palladium-catalyzed C–H activation reactions.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator